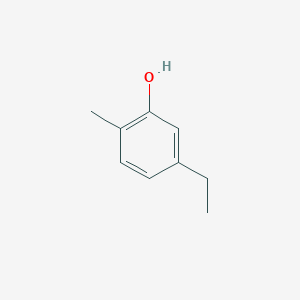
5-Ethyl-o-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-o-cresol is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Industry
-
Chemical Intermediates
- 5-Ethyl-o-cresol is primarily used as an intermediate in the production of phenolic resins and other polymers. These materials are crucial in the manufacturing of plastics, adhesives, and coatings due to their thermal stability and mechanical strength.
-
Pharmaceuticals
- The compound serves as a precursor in synthesizing pharmaceutical agents. Its derivatives are explored for potential therapeutic applications, particularly in formulations that require specific biochemical properties.
-
Agricultural Chemicals
- This compound is utilized in developing herbicides and pesticides. Its role as an active ingredient enhances the efficacy of these products against various pests and weeds.
-
Antioxidants
- The compound is also employed in producing antioxidants used in food preservation and plastic stabilization. Antioxidants derived from cresols help extend the shelf life of products by preventing oxidative degradation.
Toxicological Studies
Research into the toxicological effects of this compound reveals important safety considerations:
- Acute Toxicity : Studies indicate that exposure to high concentrations can lead to adverse effects on human health, particularly through dermal absorption.
- Environmental Impact : The compound poses risks to aquatic life, necessitating careful management during industrial use to prevent environmental contamination.
Case Study 1: Synthesis of Phenolic Resins
In a study conducted by , researchers explored the synthesis of phenolic resins using this compound as a key intermediate. The results demonstrated that resins produced with this compound exhibited superior thermal resistance compared to those synthesized with traditional phenolic compounds.
Case Study 2: Pharmaceutical Applications
A study published by investigated the use of this compound derivatives in drug formulations aimed at treating bacterial infections. The findings highlighted significant antibacterial activity, suggesting that modifications to the ethyl group could enhance therapeutic efficacy.
Data Tables
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Chemical Synthesis | Intermediate for resins | High thermal stability |
| Pharmaceuticals | Drug formulation | Enhanced antibacterial properties |
| Agricultural Chemicals | Herbicides | Increased efficacy against pests |
| Food Industry | Antioxidants | Prolonged shelf life |
Propiedades
Número CAS |
1687-65-6 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
5-ethyl-2-methylphenol |
InChI |
InChI=1S/C9H12O/c1-3-8-5-4-7(2)9(10)6-8/h4-6,10H,3H2,1-2H3 |
Clave InChI |
AYGDIAGADYTJRY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C)O |
SMILES canónico |
CCC1=CC(=C(C=C1)C)O |
Key on ui other cas no. |
1687-65-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















